3,4,8-Trihydroxycoumarin
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Overview
Description
3,4,8-Trihydroxycoumarin is a polyhydroxylated derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Trihydroxycoumarin typically involves the hydroxylation of coumarin derivatives. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . Another approach involves the use of metal-based catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like esterification, cyclization, and hydroxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,8-Trihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, alkylated, and acylated derivatives of this compound .
Scientific Research Applications
3,4,8-Trihydroxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,8-Trihydroxycoumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like tyrosine kinases and proteases, affecting cellular signaling pathways.
Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Antimicrobial Action: It disrupts microbial cell membranes and interferes with essential metabolic processes.
Comparison with Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties, it is a precursor for drugs like warfarin.
7-Hydroxycoumarin: Exhibits strong antioxidant and anti-inflammatory activities.
6,7,8-Trihydroxycoumarin: Found in certain plants, it has similar biological activities but differs in its hydroxylation pattern.
Uniqueness: 3,4,8-Trihydroxycoumarin is unique due to its specific hydroxylation pattern, which enhances its reactivity and broadens its range of applications compared to other hydroxylated coumarins .
Properties
Molecular Formula |
C9H6O5 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3,4,8-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-5-3-1-2-4-6(11)7(12)9(13)14-8(4)5/h1-3,10-12H |
InChI Key |
OJIYXYUCRVFSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2O)O |
Origin of Product |
United States |
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